Cas no 1804696-10-3 (5-Amino-4-bromo-2-(difluoromethyl)pyridine-3-carboxaldehyde)
5-Amino-4-bromo-2-(difluoromethyl)pyridine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-4-bromo-2-(difluoromethyl)pyridine-3-carboxaldehyde
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- Inchi: 1S/C7H5BrF2N2O/c8-5-3(2-13)6(7(9)10)12-1-4(5)11/h1-2,7H,11H2
- InChI Key: LSRCFOXJGIMPGL-UHFFFAOYSA-N
- SMILES: BrC1C(=CN=C(C(F)F)C=1C=O)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- XLogP3: 1
- Topological Polar Surface Area: 56
5-Amino-4-bromo-2-(difluoromethyl)pyridine-3-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069387-1g |
5-Amino-4-bromo-2-(difluoromethyl)pyridine-3-carboxaldehyde |
1804696-10-3 | 97% | 1g |
$1,534.70 | 2022-04-01 |
5-Amino-4-bromo-2-(difluoromethyl)pyridine-3-carboxaldehyde Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 5-Amino-4-bromo-2-(difluoromethyl)pyridine-3-carboxaldehyde
5-Amino-4-bromo-2-(difluoromethyl)pyridine-3-carboxaldehyde (CAS No. 1804696-10-3)
5-Amino-4-bromo-2-(difluoromethyl)pyridine-3-carboxaldehyde, also known by its CAS number 1804696-10-3, is a highly specialized organic compound with significant applications in the fields of medicinal chemistry, materials science, and advanced chemical synthesis. This compound is characterized by its unique structure, which includes an amino group at position 5, a bromine atom at position 4, a difluoromethyl substituent at position 2, and a carboxaldehyde group at position 3 of the pyridine ring. The combination of these functional groups makes it a versatile building block for various chemical transformations and molecular engineering.
The synthesis of 5-Amino-4-bromo-2-(difluoromethyl)pyridine-3-carboxaldehyde involves a series of multi-step reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and oxidation processes. Recent advancements in catalytic methodologies have enabled the efficient construction of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the production process, making it more environmentally friendly and cost-effective.
In terms of applications, this compound has shown remarkable potential in drug discovery. Its amino and aldehyde groups provide sites for bioconjugation, enabling the development of targeted drug delivery systems. For instance, studies have demonstrated its ability to act as a linker in antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of anticancer therapies. Additionally, the bromine atom at position 4 can serve as a leaving group in subsequent substitution reactions, facilitating the incorporation of various bioactive moieties into the molecule.
The presence of a difluoromethyl group adds another layer of functionality to this compound. Fluorinated molecules are known for their enhanced pharmacokinetic properties, such as improved bioavailability and stability. Recent research has highlighted the role of fluorinated pyridines in modulating enzyme activity and receptor binding affinity. For example, derivatives of 5-Amino-4-bromo-2-(difluoromethyl)pyridine-3-carboxaldehyde have been investigated as potential inhibitors of kinase enzymes, which are key targets in cancer treatment.
Beyond medicinal chemistry, this compound has also found applications in materials science. Its pyridine ring structure provides a platform for constructing coordination polymers and metal-organic frameworks (MOFs). The amino and aldehyde groups can act as coordinating ligands, enabling the formation of stable metal complexes with desired magnetic or catalytic properties. Recent studies have explored its use in designing MOFs for gas storage and separation applications.
In terms of environmental impact, researchers have been examining the degradation pathways of 5-Amino-4-bromo-2-(difluoromethyl)pyridine-3-carboxaldehyde. Understanding its persistence in natural environments is crucial for assessing its ecological risks. Preliminary findings suggest that under aerobic conditions, the compound undergoes microbial degradation via hydrolytic cleavage and oxidative transformation. However, further studies are needed to evaluate its long-term effects on aquatic ecosystems.
The development of analytical methods for detecting and quantifying this compound has also been an area of active research. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its structure and purity. Recent advancements in chiral recognition techniques have enabled enantioselective analysis of this compound's stereoisomers, which is essential for ensuring its quality in pharmaceutical applications.
In conclusion, 5-Amino-4-bromo-2-(difluoromethyl)pyridine-3-carboxaldehyde (CAS No. 1804696-10-) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure provides ample opportunities for chemical innovation, while ongoing research continues to uncover new insights into its properties and potential uses.
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